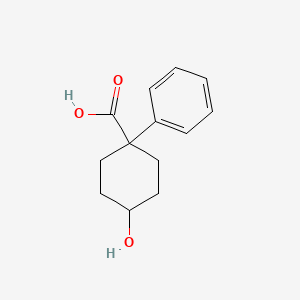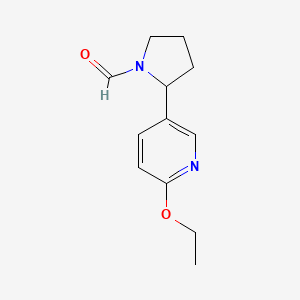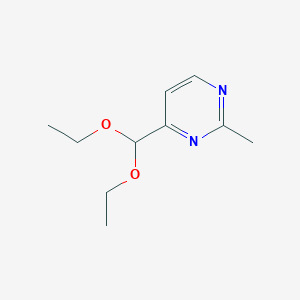
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of functional groups, including a dicyanovinyl group, a methoxyphenoxy group, and a dimethylphenylacetamide group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 2-methoxyphenoxyacetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base.
Synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)acetic acid:
Formation of the final compound: The final step involves the reaction of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)acetic acid with 3,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxyphenoxy derivatives.
Reduction: The dicyanovinyl group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-hydroxyphenoxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The dicyanovinyl group can act as an electron acceptor, while the methoxyphenoxy and dimethylphenylacetamide groups can interact with various biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2-Dicyanovinyl)-2-methoxyphenol: Similar structure but lacks the acetamide group.
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3,4-dimethylphenyl)acetamide: Similar structure but lacks the methoxy group.
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)acetic acid: Similar structure but lacks the dimethylphenyl group.
Uniqueness
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H19N3O3 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O3/c1-14-4-6-18(8-15(14)2)24-21(25)13-27-19-7-5-16(10-20(19)26-3)9-17(11-22)12-23/h4-10H,13H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
FNRSPKZKHBXXGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13008231.png)

![tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13008237.png)


![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13008259.png)





